

Species-Specific Activity of HC-067047 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: HC-067047 hydrochloride

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Introduction

HC-067047 hydrochloride is a small molecule compound recognized for its potent and selective antagonist activity against the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a widely expressed non-selective cation channel that functions as a polymodal sensor, responding to a variety of stimuli including heat, osmotic pressure, and mechanical stress. Its involvement in numerous physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the species-specific activity of HC-067047, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

HC-067047 acts as a potent and selective antagonist of the TRPV4 ion channel.[2] Its mechanism is characterized by a reversible, non-competitive inhibition of the channel.[3][4] This means that HC-067047 can block channel activity regardless of the type of stimulus that activates it, including heat, osmotic changes, arachidonic acid, and synthetic ligands.[3][4][5] The compound exhibits high selectivity for TRPV4 over other closely related TRP channels such as TRPV1, TRPV2, and TRPV3.[2][5]

Quantitative Data: Species-Specific Potency

The inhibitory potency of HC-067047 on TRPV4 channels demonstrates notable variability across different species. The half-maximal inhibitory concentration (IC₅₀) values, a standard measure of antagonist potency, have been determined for human, mouse, and rat TRPV4 orthologs.

Species	TRPV4 Ortholog	IC ₅₀ (nM)
Human	hTRPV4	48 ± 6[3][4][5][6]
Mouse	mTRPV4	17 ± 3[3][4][5][6]
Rat	rTRPV4	133 ± 25[3][4][5][6]

Table 1: Comparative IC₅₀ values of HC-067047 for human, mouse, and rat TRPV4 orthologs.

Experimental Protocols

The characterization of HC-067047's species-specific activity has been established through a series of well-defined in vitro and in vivo experiments.

In Vitro Potency Determination: Whole-Cell Electrophysiology

The IC₅₀ values for the different species' TRPV4 orthologs were determined using whole-cell patch-clamp electrophysiology.

- Cell Line: Human Embryonic Kidney (HEK) cells were utilized for the heterologous expression of the specific TRPV4 orthologs (human, mouse, or rat).[3]
- Experimental Procedure:
 - HEK cells were transfected with the cDNA encoding the desired TRPV4 ortholog.
 - Whole-cell currents were recorded from single transfected cells.

- The TRPV4 channels were activated by applying a known agonist, such as 4 α -phorbol 12,13-didecanoate (4 α -PDD).[3]
- HC-067047 was then perfused at varying concentrations to determine its inhibitory effect on the agonist-induced currents.
- The concentration of HC-067047 that produced a 50% reduction in the current was determined as the IC₅₀ value. The inhibition by HC-067047 was found to be reversible upon washout of the compound.[3][6]

In Vitro Functional Assay: Calcium Imaging

Calcium imaging experiments were conducted to confirm the inhibitory activity of HC-067047 on endogenous TRPV4 channels.

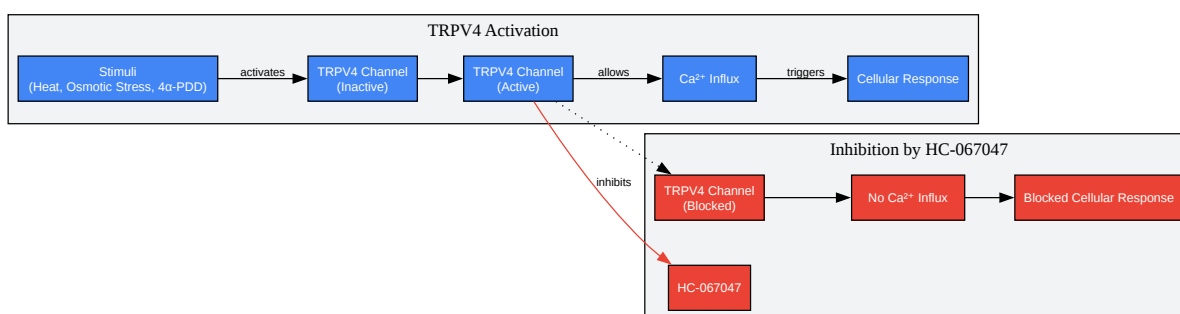
- Cell Type: Cultured mouse urothelial cells, which endogenously express TRPV4, were used. [3][5]
- Experimental Procedure:
 - Urothelial cells were loaded with a calcium-sensitive fluorescent dye.
 - The cells were stimulated with the TRPV4 agonist 4 α -phorbol 12,13-dihexanoate (4 α -PDH) to induce an increase in intracellular calcium.[2][5]
 - HC-067047 was applied to the cells to measure its ability to block the agonist-induced calcium influx.
 - The IC₅₀ for the inhibition of the endogenous TRPV4-mediated response in mouse urothelial cells was determined to be 22 \pm 1 nM.[3][5]

In Vivo Efficacy Model: Cyclophosphamide-Induced Cystitis

The in vivo efficacy of HC-067047 was evaluated in mouse and rat models of cyclophosphamide-induced cystitis, a condition characterized by bladder inflammation and overactivity.

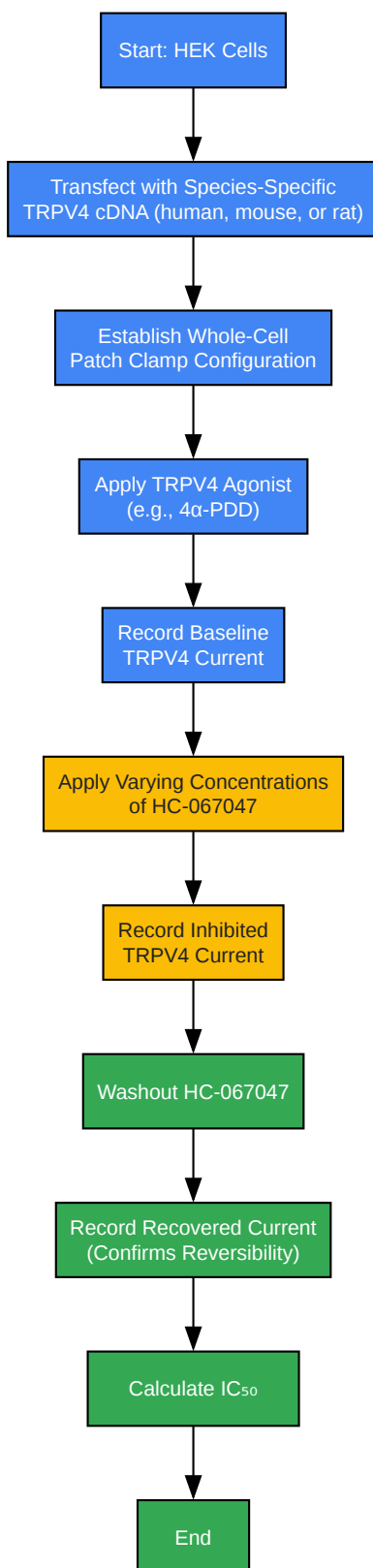
- Animal Models: Wild-type (WT) and TRPV4 knockout (Trpv4^{-/-}) mice, as well as rats, were used.^{[7][8][9]}
- Experimental Procedure:
 - Cystitis was induced in the animals by a single intraperitoneal injection of cyclophosphamide.
 - HC-067047 (at doses up to 50 mg/kg) was administered via intraperitoneal injection.^{[7][9][10]}
 - Bladder function was assessed using cystometry to measure parameters such as functional bladder capacity and micturition frequency.^{[7][8][9]}
 - Results showed that HC-067047 significantly increased functional bladder capacity and reduced voiding frequency in both mice and rats with cystitis.^{[3][8]}
 - Importantly, HC-067047 had no effect on the bladder function of Trpv4^{-/-} mice, confirming that its in vivo effects are specifically mediated through the TRPV4 channel.^{[7][8][9]}

Visualizations: Signaling Pathways and Workflows



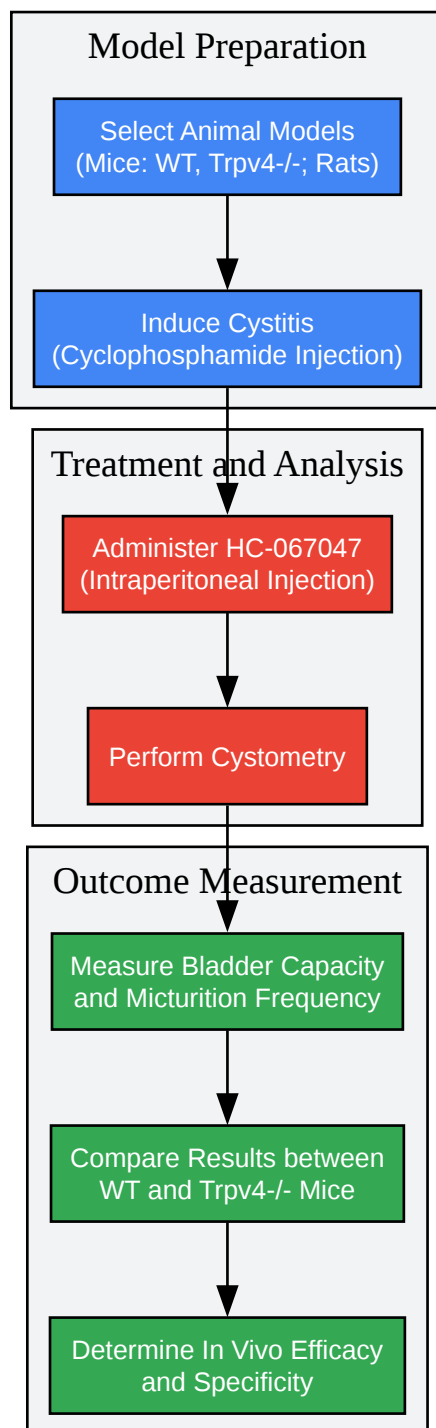
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Caption: TRPV4 channel activation and inhibition by HC-067047.



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Caption: Workflow for IC₅₀ determination via whole-cell patch clamp.



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Caption: Experimental workflow for the in vivo cystitis model.

Conclusion

HC-067047 hydrochloride is a well-characterized, potent, and selective TRPV4 antagonist with demonstrable species-specific activity. The compound is most potent against the mouse TRPV4 ortholog, followed by the human and then the rat orthologs. These differences in potency are critical for the design and interpretation of both preclinical and translational studies. The detailed experimental protocols and workflows provided herein offer a comprehensive guide for researchers aiming to investigate the therapeutic potential of TRPV4 antagonism across different species.

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